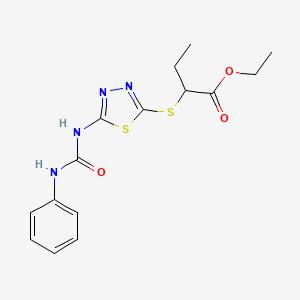

Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate

Description

Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-phenylureido group at position 5 and a thioether-linked butanoate ester at position 2. The 1,3,4-thiadiazole scaffold is renowned for its pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name |

ethyl 2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S2/c1-3-11(12(20)22-4-2)23-15-19-18-14(24-15)17-13(21)16-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H2,16,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTJMWSNACDESW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)SC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

Introduction of the Phenylurea Moiety: The phenylurea group is introduced by reacting the thiadiazole intermediate with phenyl isocyanate.

Esterification: The final step involves the esterification of the resulting compound with ethyl bromoacetate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The phenylurea moiety can be reduced to form corresponding amines.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Thiadiazole derivatives, including ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate, have been evaluated for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various pathogenic bacteria and fungi. The presence of the thiadiazole ring enhances the interaction with biological targets, making them effective against resistant strains of microorganisms .

- Anticancer Properties : Some studies suggest that thiadiazole derivatives exhibit anticancer activities by inducing apoptosis in cancer cells. This compound has shown promise in preliminary assays for inhibiting cell proliferation in several cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

- Anti-inflammatory Effects : Compounds with thiadiazole moieties have been reported to possess anti-inflammatory properties. This compound may act by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenases (COX), thereby reducing inflammation in various models .

Agricultural Applications

- Plant Growth Regulators : Thiadiazole derivatives are being explored as plant growth regulators. They can enhance growth parameters such as root elongation and biomass accumulation in crops. This compound has potential applications in promoting plant health and yield under stress conditions .

- Pesticidal Activity : There is ongoing research into the use of thiadiazole derivatives as pesticides due to their ability to disrupt pest metabolism or reproduction. The compound may serve as an effective agent against certain agricultural pests while being less harmful to beneficial insects .

Materials Science Applications

- Synthesis of Novel Materials : Thiadiazole compounds are often utilized in the synthesis of novel materials with unique electronic properties. This compound can be incorporated into polymer matrices to enhance conductivity or improve mechanical properties .

- Sensors and Catalysts : The unique chemical structure of thiadiazoles allows them to be employed in sensor technology and catalysis. Their ability to interact with various substrates can lead to the development of sensitive detection methods for environmental monitoring or catalytic processes in organic synthesis .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Antimicrobial, anticancer, and anti-inflammatory properties |

| Agricultural Science | Plant growth regulation and pesticidal activity |

| Materials Science | Synthesis of novel materials and applications in sensors and catalysis |

Mechanism of Action

The mechanism by which Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate exerts its effects is primarily through its interaction with biological targets such as enzymes or receptors. The thiadiazole ring and phenylurea moiety are known to interact with various molecular targets, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to the disruption of biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Thiadiazole Derivatives

Note: Melting points and yields for the target compound are unavailable in the provided evidence.

Table 2: Antifungal Activity of Thiadiazole-Based Compounds

| Compound Type | Target Pathogen | Ergosterol Inhibition (%) | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Oxadiazole-thiadiazole hybrids | Candida albicans | 65–78 | 8–32 | |

| Target Compound | Not tested | N/A | N/A | – |

Research Implications and Gaps

Structure-activity relationships (SAR) : Comparing its bioactivity with analogs (e.g., 5h , 5j ) may clarify the role of ureido vs. acetamide groups.

Further studies should prioritize synthesis, characterization, and targeted bioassays to fully elucidate this compound’s profile.

Biological Activity

Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate is a complex organic compound characterized by its unique structural features, including a thiadiazole ring and a phenylureido group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Structural Characteristics

The compound's molecular formula is with a molecular weight of approximately 352.4 g/mol . The presence of the thiadiazole ring is significant as it is associated with various pharmacological properties.

Target Interaction : this compound primarily targets the Mcl-1 protein , which plays a crucial role in regulating apoptosis in cancer cells. The compound binds to the BH3-binding groove of Mcl-1, disrupting its function and promoting cell death through caspase-dependent pathways.

Biochemical Pathways : By inhibiting Mcl-1, this compound can shift the balance towards apoptosis in tumor cells. In xenograft mouse models, it demonstrated a significant reduction in tumor volume (up to 75%) without causing body weight loss, indicating favorable pharmacokinetic properties.

Anticancer Properties

Numerous studies have evaluated the anticancer activity of compounds related to the thiadiazole structure. For instance:

- Cytotoxicity Studies : Research on similar derivatives has shown promising cytotoxic effects against various human cancer cell lines, including MCF-7 (breast), HepG2 (liver), A549 (lung), and HeLa (cervical) cells. For example, certain derivatives exhibited IC50 values significantly lower than that of sorafenib, a well-known anticancer drug .

Antimicrobial Activity

The thiadiazole moiety has also been linked to antimicrobial properties. Compounds containing this structure have shown effectiveness against various bacterial and fungal strains. A review highlighted that derivatives of thiadiazole possess broad-spectrum antimicrobial activity, making them potential candidates for further development .

Case Studies

- In Vitro Studies : In a study examining the effects of related thiadiazole derivatives on cancer cells, flow cytometry analysis indicated significant apoptotic cell death induced by these compounds in HeLa cells .

- In Vivo Efficacy : In animal models, compounds similar to this compound have shown substantial tumor reduction while maintaining normal body weight, suggesting a favorable safety profile for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving thiol intermediates. For example, a thiol derivative (e.g., 4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol) is first prepared using classical methods, followed by alkylation with sodium monochloroacetate in aqueous medium. Acidification with acetic acid yields the target acid, which is esterified to form the ethyl ester. Reaction conditions such as solvent choice (aqueous vs. propan-2-ol), temperature, and stoichiometric ratios significantly impact yield and purity. For instance, using excess phenylacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base improves acylation efficiency .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Characterization requires a combination of:

- Elemental analysis to verify stoichiometry.

- IR spectroscopy to identify functional groups (e.g., ureido C=O stretches at ~1650 cm⁻¹).

- ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., ethyl ester protons at δ ~1.2–4.3 ppm).

- Chromatography-mass spectrometry (LC-MS) to assess purity and molecular ion peaks.

- Melting point determination to ensure compound homogeneity .

Q. What standardized assays are used to evaluate its anticancer activity, and how are IC₅₀ values interpreted?

- Methodological Answer : Anticancer potential is assessed via in vitro cytotoxicity assays against cell lines like MCF-7 (breast cancer) and A549 (lung cancer) using MTT or SRB assays. IC₅₀ values (e.g., 0.034–0.084 mmol L⁻¹ for active derivatives) quantify potency, with lower values indicating higher efficacy. Selectivity is determined by comparing cytotoxicity against non-cancer lines (e.g., NIH3T3 fibroblasts). Positive controls like cisplatin are essential for benchmarking .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer : SAR optimization involves systematic substitution of:

- Phenylurea moiety : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) enhances electrophilic interactions with target proteins.

- Thiadiazole-thioether linkage : Replacing sulfur with selenium or altering alkyl chain length (e.g., butanoate vs. pentanoate esters) modulates lipophilicity and membrane permeability.

- Ethyl ester group : Hydrolysis to carboxylic acid derivatives improves solubility but may reduce BBB penetration. Molecular docking and free energy perturbation (FEP) simulations guide rational design .

Q. What strategies enhance blood-brain barrier (BBB) penetration for neurological applications?

- Methodological Answer : To improve BBB permeability:

- Lipophilicity adjustment : LogP values ~2–3 are optimal; substituents like cyclohexylmethyl increase lipid solubility.

- Reducing hydrogen bond donors : Masking polar groups (e.g., esterification) minimizes efflux via P-glycoprotein.

- Pro-drug approaches : Ethyl esters can hydrolyze in vivo to active acids post-BBB traversal.

- Computational modeling : Tools like BBB permeability predictors and FEP simulations prioritize compounds with favorable transport properties .

Q. How should researchers address conflicting data in biological assays (e.g., divergent IC₅₀ values across studies)?

- Methodological Answer : Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., cell passage number, incubation time).

- Compound stability : Test degradation under assay conditions via LC-MS.

- Batch purity : Re-synthesize compounds and verify purity (>95% by HPLC).

- Cell line heterogeneity : Use authenticated lines (e.g., ATCC-certified) and include multiple replicates. Meta-analyses of IC₅₀ datasets can identify outliers and establish consensus values .

Q. What role do molecular modeling and FEP simulations play in refining this compound’s therapeutic profile?

- Methodological Answer : Molecular dynamics (MD) and FEP simulations predict binding affinities to targets like NMDA receptors or glutaminase. For example:

- Docking studies identify key interactions (e.g., hydrogen bonds with GluN2B subunits).

- FEP-guided optimization calculates relative binding free energies for substituent modifications, prioritizing synthetically feasible analogs.

- Permeability prediction : Machine learning models (e.g., BBB score) integrate physicochemical descriptors to rank compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.